molecular formula C19H18N2O3S B2737460 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 476210-62-5

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

Cat. No.: B2737460
CAS No.: 476210-62-5
M. Wt: 354.42
InChI Key: TZZZUGDZVYZKHH-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide (CAS 476210-62-5) is a synthetic organic compound with a molecular formula of C19H18N2O3S and a molecular weight of 354.42 g/mol . It features a 1,3-thiazole core structure substituted with a 3,4-dimethoxyphenyl group at the 4-position and an N-phenylacetamide moiety at the 2-position. Compounds containing the 1,3-thiazole scaffold are of significant interest in medicinal chemistry due to their broad biological activity, and analogous structures have been investigated for their cytotoxic properties against various cancer cell lines . Furthermore, closely related N-(4-methyl-5-arylthiazol-2-yl)acetamide derivatives have been identified as highly potent and selective inhibitors of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), a key enzyme implicated in the replication of various viruses, suggesting potential research applications in antiviral studies . This reagent is intended for research purposes, such as in vitro bioactivity screening, mechanism of action studies, and as a building block for the synthesis of novel derivatives. It is supplied for Laboratory Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-23-16-9-8-14(11-17(16)24-2)15-12-25-19(20-15)21-18(22)10-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZZUGDZVYZKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330281
Record name N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676986
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

476210-62-5
Record name N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with phenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide has been studied for its potential as a therapeutic agent:

  • Anti-inflammatory Activity : Research indicates that this compound may inhibit enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.
  • Anticancer Properties : Preliminary studies have shown that derivatives of thiazole compounds exhibit anticancer activity against various cancer cell lines. For instance, molecular docking studies suggest that related thiazole derivatives can effectively bind to targets involved in cancer progression .
  • Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's .

The biological implications of this compound are noteworthy:

  • Mechanism of Action : The compound's thiazole ring can interact with specific enzymes or receptors, modulating their activity. This interaction is crucial for its potential therapeutic effects.
  • In Vitro Studies : Various studies have evaluated its antimicrobial and antiproliferative activities. For example, derivatives have shown promising results against Gram-positive and Gram-negative bacteria as well as fungal species .

Industrial Applications

This compound also finds utility in industrial settings:

  • Dyes and Pigments : Its unique chemical properties allow for the synthesis of high-performance materials used in dyes and pigments.
  • Agrochemicals : The compound serves as a building block in the development of agrochemicals due to its ability to modulate biological pathways relevant to plant growth and pest resistance.

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of thiazole derivatives found that specific compounds demonstrated significant growth inhibition against MCF7 breast cancer cells. Molecular docking revealed effective binding modes with cancer-related targets .

Case Study 2: Enzyme Inhibition

Research focused on acetylcholinesterase inhibitors highlighted that compounds similar to this compound exhibited promising IC50 values, suggesting potential use in Alzheimer's treatment .

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiazole-Acetamide Scaffold

The biological and physicochemical properties of thiazole-acetamides are highly sensitive to substituent variations. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Weight (g/mol) Key Properties
N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide 3,4-Dimethoxyphenyl (thiazole-4), phenylacetamide (thiazole-2) 355.4 Moderate solubility (PSA = 102 Ų); potential for π-π stacking and H-bonding.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl (acetamide), thiazole-2-amine 287.2 Higher lipophilicity (Cl substituents); twisted conformation (61.8° dihedral angle).
N-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide 4-Butylphenyl (thiazole-4), phenylacetamide (thiazole-2) ~375.5 Enhanced hydrophobicity; potential for membrane permeability.
N-[5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide Thiadiazole core, 2,4-dimethoxyphenyl (thiadiazole-5) 355.4 Thiadiazole vs. thiazole core; altered electronic profile and binding affinity.
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-Chlorophenyl (thiazole-4), morpholinoacetamide (thiazole-2) 349.8 Morpholino group enhances solubility; Cl substituent increases steric hindrance.

Key Observations:

Electronic Effects: The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may enhance π-π interactions with aromatic residues in biological targets compared to electron-withdrawing groups (e.g., Cl in or morpholino in ).

Conformational Flexibility : The dihedral angle between the thiazole and aryl rings varies significantly. For example, the 3,4-dichlorophenyl analog exhibits a 61.8° twist , whereas the dimethoxyphenyl substituent may adopt a more planar conformation due to reduced steric hindrance.

Solubility and Bioavailability: The morpholino derivative has a higher polar surface area (PSA > 102 Ų), favoring aqueous solubility, while the 4-butylphenyl analog is more lipophilic, suggesting better blood-brain barrier penetration.

Structural Insights from Crystallography

Crystal structures of related compounds (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ) reveal that N–H···N hydrogen bonds form inversion dimers (R₂²(8) motif), stabilizing the crystal lattice. The dimethoxyphenyl variant likely exhibits similar intermolecular interactions but with weaker hydrogen-bonding capacity due to methoxy groups versus Cl .

Docking and Binding Affinity

In docking studies of analogous thiazole-acetamides (e.g., compound 9c in ), the thiazole ring and acetamide moiety occupy critical binding pockets in enzymes like α-glucosidase. The dimethoxyphenyl group may mimic natural substrates (e.g., benzylpenicillin’s lateral chain ), enhancing target engagement compared to non-aromatic substituents.

Biological Activity

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It features a thiazole ring that is crucial for its biological activity and a phenylacetamide group that enhances its pharmacological properties.

PropertyValue
Molecular FormulaC19H18N2O3S
Molecular Weight354.48 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, including resistant strains of bacteria. For instance, the compound has demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 1.0 μg/mL in certain assays .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and receptor interaction:

  • Enzyme Inhibition : The thiazole moiety can inhibit enzymes involved in inflammatory pathways, potentially offering anti-inflammatory benefits. This inhibition may also extend to enzymes critical for bacterial survival.
  • Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling, modulating their activity and leading to therapeutic effects.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiazole derivatives, this compound was one of the most active compounds tested. It exhibited a significant reduction in bacterial colony counts compared to control groups. The study highlighted the compound's potential as a lead candidate for developing new antibiotics targeting resistant bacterial strains .

Study 2: Anti-inflammatory Properties

Another investigation explored the anti-inflammatory properties of the compound using animal models. Results indicated that administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other thiazole derivatives:

Compound NameAntimicrobial Activity (MIC)Mechanism of Action
This compound0.5 - 1.0 μg/mLEnzyme inhibition and receptor interaction
Thiazole Derivative A1.5 - 3.0 μg/mLPrimarily enzyme inhibition
Thiazole Derivative B0.8 - 2.0 μg/mLReceptor modulation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide, and how is reaction progress monitored?

  • Methodological Answer : The synthesis typically involves coupling 2-phenylacetic acid derivatives with 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine using carbodiimide-based coupling agents (e.g., EDC/HCl) in dichloromethane or ethanol under reflux. Triethylamine is often added to maintain basic conditions. Reaction progress is monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane eluents, and purity is confirmed by NMR (¹H/¹³C) and mass spectrometry .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

  • Methodological Answer : Purity is assessed via melting point analysis and HPLC. Structural confirmation employs ¹H NMR (aromatic protons at δ 6.8–7.5 ppm for phenyl/thiazole groups) and ¹³C NMR (carbonyl signals at ~170 ppm for the acetamide moiety). High-resolution mass spectrometry (HRMS) is used to verify molecular ion peaks .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Methodological Answer : Initial screening includes in vitro assays against bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans) using broth microdilution (MIC determination) and cytotoxicity testing via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves are generated at 24–72 hours .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodological Answer : Yield optimization involves solvent screening (e.g., DMF for solubility vs. ethanol for eco-friendliness), microwave-assisted synthesis to reduce time, and catalyst tuning (e.g., DMAP for acyl transfer). Kinetic studies via in situ IR spectroscopy help identify rate-limiting steps .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR signals?

  • Methodological Answer : Anomalous NMR signals may arise from rotamers (due to restricted rotation around the acetamide bond) or polymorphism. Variable-temperature NMR (VT-NMR) or X-ray crystallography (using SHELXL for refinement) can clarify structural ambiguities. DFT calculations (e.g., Gaussian) model electronic environments .

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) against targets like EGFR or COX-2, guided by structural analogs (e.g., ’s benzothiazole derivatives), identifies potential binding modes. MD simulations (GROMACS) assess stability over 100 ns, with free-energy calculations (MM-PBSA) quantifying interactions .

Q. What advanced techniques characterize crystallographic or electronic properties?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines unit cell parameters and hydrogen-bonding networks (e.g., R₂²(8) motifs in thiazole acetamides). UV-Vis spectroscopy and cyclic voltammetry evaluate HOMO-LUMO gaps and redox behavior, relevant for photodynamic therapy applications .

Methodological Notes

  • Key Techniques : TLC (Rf tracking), EDC-mediated coupling, VT-NMR, SC-XRD, and docking workflows.
  • Contradictions Addressed : Solvent/catalyst choices in synthesis ( vs. 10) resolved via condition screening.

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